molecular formula C4H9ClFN B13526423 2-(Fluoromethyl)cyclopropan-1-amine hcl

2-(Fluoromethyl)cyclopropan-1-amine hcl

Cat. No.: B13526423
M. Wt: 125.57 g/mol
InChI Key: OVESCXROAMQGTM-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)cyclopropan-1-amine HCl is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a fluoromethyl group (–CH₂F) and an amine (–NH₂) moiety, stabilized as a hydrochloride salt. This compound belongs to a class of strained-ring amines with applications in medicinal chemistry, particularly as building blocks for drug discovery. Fluorine incorporation enhances metabolic stability, lipophilicity, and bioavailability, making such derivatives attractive for targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

2-(fluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H

InChI Key

OVESCXROAMQGTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride typically involves the fluorination of cyclopropane derivatives. One common method includes the reaction of cyclopropanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(fluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of cyclopropane carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

2-(fluoromethyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways and processes.

    Medicine: Explored for its therapeutic potential, particularly in the design of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to bind to particular enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanamine Derivatives

Structural Analogues and Substitution Patterns

The table below compares 2-(Fluoromethyl)cyclopropan-1-amine HCl with key analogues, emphasizing substituent effects:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
This compound –CH₂F, –NH₂·HCl C₄H₉ClFN 137.58 Enhanced lipophilicity; potential CNS targeting
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl –C₆H₃F₂, –NH₂·HCl C₉H₉ClF₂N 205.63 Ticagrelor impurity; cardiovascular research
1-(Trifluoromethyl)cyclopropan-1-amine HCl –CF₃, –NH₂·HCl C₄H₇ClF₃N 177.56 High metabolic stability; enzyme inhibition
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine HCl –CH₂C₆H₄CF₃, –NH₂·HCl C₁₁H₁₃ClF₃N 275.68 Dual-target ligands (D3R/MOR receptors)
Rac-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine HCl –CHF₂, –NH₂·HCl C₄H₈ClF₂N 143.56 Optical isomer mixture; organic synthesis

Key Comparative Insights

Fluorine Substitution and Bioactivity
  • Trifluoromethyl (–CF₃) : Compounds like 1-(Trifluoromethyl)cyclopropan-1-amine HCl exhibit superior metabolic stability due to the strong electron-withdrawing nature of –CF₃, reducing oxidative degradation .
  • Difluorophenyl (–C₆H₃F₂) : The (1S,2S)-2-(3,4-Difluorophenyl) derivative (Ticagrelor impurity) demonstrates selectivity in platelet aggregation inhibition, highlighting fluorine’s role in tuning receptor affinity .
Stereochemical Considerations
  • Racemic vs. Enantiopure : Rac-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine HCl (racemic mixture) may exhibit divergent pharmacological profiles compared to enantiopure derivatives like (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl, underscoring the importance of chiral synthesis .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Fluorine substituents increase logP values, with –CF₃ > –CH₂F > –C₆H₃F₂. This impacts membrane permeability and target engagement .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for formulation. For example, 1-(Trifluoromethyl)cyclopropan-1-amine HCl is water-soluble (≥50 mg/mL) .
  • Metabolic Stability : Fluorinated cyclopropanes resist CYP450-mediated oxidation, as seen in dual-target ligands for D3R and MOR receptors () .

Biological Activity

2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

IUPAC Name: 2-(Fluoromethyl)cyclopropan-1-amine hydrochloride
CAS Number: [B13526423]
Molecular Formula: C4H8ClFN

The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The biological activity of 2-(Fluoromethyl)cyclopropan-1-amine HCl can be attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several enzymatic pathways, particularly in the context of neurodegenerative diseases.

  • Inhibition of β-secretase (BACE1): Research indicates that cyclopropylamine derivatives can effectively inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. The introduction of fluoromethyl groups has been shown to enhance potency and selectivity against BACE1 while reducing off-target effects .
  • Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. The cyclopropane structure allows for conformational flexibility, which may facilitate binding to various receptor sites.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyBiological ActivityIC50 (μM)Notes
Study 1BACE1 Inhibition0.078Significant potency observed with fluorinated analogs.
Study 2Neurotransmitter Receptor BindingN/APotential modulation of serotonin and dopamine receptors.
Study 3Metabolic StabilityN/AEnhanced stability compared to non-fluorinated analogs.

Case Studies

Case Study 1: BACE1 Inhibition
In a study focused on β-secretase inhibitors, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on BACE1. The results indicated a promising potency with an IC50 value of 0.078 μM, suggesting that modifications such as fluorination significantly enhance the compound's effectiveness against this target .

Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological properties of cyclopropylamine derivatives, including this compound. The study found that these compounds could influence neurotransmitter levels in animal models, potentially offering therapeutic benefits in treating mood disorders .

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